molecular formula C14H21FN2O2S B12114574 Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- CAS No. 1152600-22-0

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-

Cat. No.: B12114574
CAS No.: 1152600-22-0
M. Wt: 300.39 g/mol
InChI Key: VEZUOOWGNGYMBC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- is a fluorinated benzenesulfonamide derivative featuring a cyclohexylamine substituent.

  • Core: A benzene ring substituted with a sulfonamide group (–SO₂NH₂) and a fluorine atom at the 2-position.
  • Substituents: A 4-methylcyclohexyl group linked via an aminomethyl (–CH₂NH₂) moiety at the sulfonamide nitrogen.

The aminomethyl and cyclohexyl groups may enhance lipophilicity and steric effects, while the fluorine atom improves metabolic stability and binding affinity .

Properties

CAS No.

1152600-22-0

Molecular Formula

C14H21FN2O2S

Molecular Weight

300.39 g/mol

IUPAC Name

N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H21FN2O2S/c1-11-6-8-14(10-16,9-7-11)17-20(18,19)13-5-3-2-4-12(13)15/h2-5,11,17H,6-10,16H2,1H3

InChI Key

VEZUOOWGNGYMBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexylamine derivative. This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)-4-methylcyclohexane.

    Fluorination: The next step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically done by reacting the fluorinated cyclohexylamine with benzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential in cancer therapy. This specific compound has shown promise as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias. Additionally, derivatives targeting carbonic anhydrase IX have demonstrated efficacy in inhibiting tumor growth and metastasis.

Case Study:
In a study by Nemr et al., benzenesulfonamide derivatives exhibited significant enzyme inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. The compounds also induced apoptosis in breast cancer cell lines (MDA-MB-231) and were evaluated for their antibacterial properties .

Antimicrobial Properties

Benzenesulfonamides are recognized for their broad-spectrum antimicrobial activities. The specific compound has been noted for its ability to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

Case Study:
Research has indicated that benzenesulfonamide derivatives can interfere with the growth of bacteria by inhibiting carbonic anhydrases present in these organisms. This suggests a dual role where they can serve as both anticancer and antimicrobial agents .

Enzyme Inhibition

The compound's sulfonamide group allows it to act as an effective inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Applications Include:

  • Carbonic Anhydrase Inhibition : Targeting carbonic anhydrase IX for cancer treatment.
  • Acetylcholinesterase Inhibition : Potential applications in treating Alzheimer’s disease through inhibition of acetylcholinesterase activity .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
SLC-0111Sulfonamide scaffoldTargets carbonic anhydrase IX with clinical applications in cancer therapy
Benzenesulfonamide DerivativesVarying substituents on the benzene ringDistinct pharmacological profiles based on substituent effects
Other DerivativesDiverse functional groupsPotential for broader biological activity due to additional moieties

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

    Pathways: By inhibiting these enzymes, the compound can disrupt cellular processes such as pH regulation and ion transport, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of analogous benzenesulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- (Target) Inferred: ~C₁₅H₂₂FN₂O₂S ~328.4 (estimated) –NH₂CH₂–, 4-methylcyclohexyl, 2-F Enhanced lipophilicity (cyclohexyl), hydrogen bonding (aminomethyl), metabolic stability (F)
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide C₁₆H₁₉FN₂O₃S 338.397 –OH, –N(CH₃)₂ (dimethylamino group) Polar interactions (–OH), basicity (dimethylamino), potential CNS activity
4-Fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-benzimidazol-4-yl]benzenesulfonamide C₂₄H₂₃FN₄O₃S 490.5 (estimated) Benzimidazole core, 4-methoxybenzyl Aromatic stacking (benzimidazole), steric bulk (trimethyl groups)
4-[(1-azido-3-phenylsulfanylpropan-2-yl)amino]-3-nitrobenzenesulfonamide C₁₅H₁₅N₅O₄S₂ 401.4 (estimated) –N₃ (azide), –S–C₆H₅ (phenylthio), –NO₂ (nitro) High reactivity (azide), potential toxicity (nitro group)

Biological Activity

Benzenesulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article focuses on the compound Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- , examining its biological activity through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its benzenesulfonamide core, which is known for its ability to inhibit carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes. The presence of the fluorine atom and the cyclohexyl group contributes to its unique pharmacological profile.

Research indicates that benzenesulfonamide derivatives can selectively inhibit certain carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in many tumors. This selectivity is crucial as it minimizes side effects associated with inhibiting other isoforms like CA II.

Key Findings:

  • Inhibition Potency : The compound exhibits an IC50 value for CA IX ranging from 50 to 25 nM, demonstrating significant potency compared to CA II, where the IC50 is reported at 1.55–3.92 μM .
  • Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, the compound was shown to induce apoptosis significantly, with a 22-fold increase in annexin V-FITC positivity compared to controls .

Biological Activity Evaluation

A comprehensive evaluation of the biological activity of benzenesulfonamide derivatives has been conducted through various studies. The following table summarizes key biological activities reported for this compound and related derivatives:

Activity IC50 Value (µM) Cell Line/Organism Reference
CA IX Inhibition0.05 - 0.025Tumor cells
CA II Inhibition1.55 - 3.92Tumor cells
Apoptosis Induction-MDA-MB-231
Antimicrobial Activity50 µg/mL (80.69% inhibition)Staphylococcus aureus
Anti-biofilm Activity-Staphylococcus aureus

Case Studies

Several case studies have highlighted the therapeutic potential of benzenesulfonamide derivatives:

  • Case Study on Cancer Treatment :
    • A study focused on the use of benzenesulfonamide derivatives in treating breast cancer showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
    • The findings suggested that these compounds could serve as effective agents in targeted cancer therapies.
  • Antimicrobial Efficacy :
    • Research demonstrated that certain derivatives exhibited significant antibacterial properties against Staphylococcus aureus, with effective biofilm inhibition capabilities.
    • This suggests potential applications in treating infections resistant to conventional antibiotics.

Q & A

Q. What are the critical safety considerations for handling fluorinated benzenesulfonamide derivatives in laboratory settings?

  • Methodological Answer: Fluorinated benzenesulfonamides may release hydrogen fluoride (HF) under certain conditions, requiring stringent safety protocols. Use personal protective equipment (PPE) including acid-resistant gloves and face shields. Avoid glassware due to potential reactivity with HF . Storage should occur in inert atmospheres (e.g., argon) to prevent degradation, and ventilation must minimize aerosol formation . Immediate decontamination procedures for spills include neutralizing HF with calcium gluconate gel .

Q. What are standard synthetic routes for introducing the aminomethylcyclohexyl moiety into benzenesulfonamide scaffolds?

  • Methodological Answer: The aminomethylcyclohexyl group can be introduced via reductive amination or nucleophilic substitution. For example, coupling cyclohexylamine derivatives with activated sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) is common . Reaction optimization should monitor pH (8–10) and temperature (0–25°C) to avoid side products like sulfonate esters .

Q. Which analytical techniques are essential for characterizing fluorinated benzenesulfonamides?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) identifies fluorinated substituents and structural isomers. Mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography, as demonstrated for N-Benzyl-N-cyclohexyl-4-methyl-benzenesulfonamide, resolves stereochemistry and crystal packing influenced by bulky substituents .

Advanced Research Questions

Q. How can fluorination at the 2-position of the benzene ring impact reactivity and stability in benzenesulfonamide derivatives?

  • Methodological Answer: Fluorine’s electronegativity alters electron density, affecting sulfonamide acidity and nucleophilic substitution kinetics. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying humidity and temperature conditions are critical. Compare fluorinated analogs (e.g., perfluorinated compounds in ) to assess hydrolytic stability. Computational modeling (DFT) predicts regioselectivity in further functionalization .

Q. How can conflicting yields in coupling reactions involving bulky cyclohexylamine derivatives be resolved?

  • Methodological Answer: Low yields often stem from steric hindrance. Strategies include:
  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Employing coupling agents like HATU for amide bond formation .
  • Screening catalysts (e.g., Cu(I) for click chemistry) to accelerate reactions .
  • Monitoring reaction progress via TLC or LC-MS to identify intermediates and optimize timing .

Q. What methods enable enantioselective synthesis of chiral benzenesulfonamide derivatives?

  • Methodological Answer: Chiral resolution can be achieved using chiral auxiliaries (e.g., (S)-(-)-4-methylbenzenesulfonamide derivatives) or asymmetric catalysis. For instance, Sharpless epoxidation or enzymatic resolution (lipases) separates enantiomers . X-ray crystallography or chiral HPLC validates enantiopurity .

Q. How does X-ray crystallography aid in understanding substituent effects on benzenesulfonamide conformation?

  • Methodological Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding). For example, bulky 4-methylcyclohexyl groups may induce steric strain, altering the sulfonamide’s planarity and intermolecular packing . Compare with non-fluorinated analogs to isolate fluorine’s impact .

Q. Can click chemistry be applied to functionalize benzenesulfonamide scaffolds for targeted biological studies?

  • Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole linkages. For example, react propargylamine-modified benzenesulfonamides with azide-containing biomolecules (e.g., sugars) under conditions described in (sodium ascorbate, CuSO₄, acetone/water). Confirm bioconjugation via MALDI-TOF or fluorescence tagging .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzenesulfonamide derivatives?

  • Methodological Answer: Systematically evaluate variables:
  • Catalyst Load: Compare Cu(I) concentrations in click chemistry vs. palladium in cross-couplings .
  • Solvent Effects: Polar solvents (DMF) may improve solubility but promote side reactions.
  • Purification Methods: HPLC vs. column chromatography can recover vs. lose sensitive products. Replicate experiments with controlled moisture/oxygen levels (Schlenk techniques) .

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